molecular formula C13H11N3O4S B5713362 N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide CAS No. 62284-56-4

N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No. B5713362
CAS RN: 62284-56-4
M. Wt: 305.31 g/mol
InChI Key: QRUJUBAZSXGARF-UHFFFAOYSA-N
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Description

N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide, commonly known as NNTA, is a thiazole-based compound that has been extensively studied for its potential use in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Mechanism of Action

The mechanism of action of NNTA involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of binding varies depending on the target enzyme, but typically involves the formation of covalent bonds between the compound and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of NNTA are varied and depend on the target enzyme. Inhibition of acetylcholinesterase and butyrylcholinesterase has been found to lead to an increase in the levels of acetylcholine and butyrylcholine in the brain, respectively. This increase in neurotransmitter levels has been linked to improvements in cognitive function and memory. Inhibition of carbonic anhydrase has been found to lead to a decrease in the production of bicarbonate ions, which play a role in acid-base balance in the body.

Advantages and Limitations for Lab Experiments

NNTA has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it accessible to researchers. Additionally, the compound has a well-established synthesis method and has been extensively studied, making it a reliable tool for investigating various cellular processes. However, NNTA also has several limitations. The compound has a relatively short half-life and can be rapidly metabolized in vivo, limiting its use in animal studies. Additionally, the compound has been found to have some toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving NNTA. One area of interest is the investigation of the compound's effects on other enzymes and cellular processes. Additionally, the development of modified versions of NNTA with improved stability and specificity could lead to new applications for the compound in scientific research. Finally, the use of NNTA in combination with other compounds could lead to new insights into the interactions between various cellular processes.

Synthesis Methods

The synthesis of NNTA involves the reaction of 2-(4-nitrophenyl)acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting intermediate is then cyclized to form NNTA. The synthesis of NNTA has been well-established, and various modifications to the synthesis method have been developed to improve the yield and purity of the compound.

Scientific Research Applications

NNTA has been used extensively in scientific research, particularly in the field of biochemistry. The compound has been found to inhibit the activity of a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition has been used to investigate the role of these enzymes in various cellular processes, including neurotransmission and carbon dioxide transport.

properties

IUPAC Name

N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c1-9(17)14-13-15(6-7-21-13)8-12(18)10-2-4-11(5-3-10)16(19)20/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUJUBAZSXGARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358073
Record name Acetamide, N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-

CAS RN

62284-56-4
Record name Acetamide, N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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